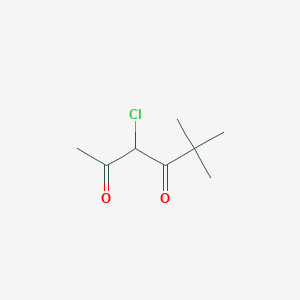

3-Chloro-5,5-dimethyl-2,4-hexanedione

Description

3-Chloro-5,5-dimethyl-2,4-hexanedione (C₈H₁₁ClO₂) is a β-diketone derivative featuring a chlorine substituent at the 3-position and two methyl groups at the 5-positions. This compound is structurally analogous to other β-diketones, such as acetylacetone (acac) and its fluorinated derivatives, which are widely used as ligands in coordination chemistry and precursors in organic synthesis. The chlorine atom introduces distinct electronic and steric effects, influencing its keto-enol tautomerism, acidity, and reactivity compared to non-halogenated or differently substituted analogs .

Properties

Molecular Formula |

C8H13ClO2 |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

3-chloro-5,5-dimethylhexane-2,4-dione |

InChI |

InChI=1S/C8H13ClO2/c1-5(10)6(9)7(11)8(2,3)4/h6H,1-4H3 |

InChI Key |

ZDIVJEIZOFVBOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C(C)(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD, C₈H₁₁F₃O₂)

- Structural Features : Replaces the 3-Cl group with a trifluoromethyl (-CF₃) group.

- Keto-Enol Tautomerism: TFDMHD exists predominantly in the enol form (98–100%) due to strong electron-withdrawing effects of -CF₃, stabilizing the enolate via conjugation . Comparison with Chloro Analog: The 3-Cl group in the target compound likely reduces IHB strength compared to -CF₃ due to lower electronegativity, favoring a higher enol content than non-halogenated analogs but less than TFDMHD.

- Coordination Chemistry: TFDMHD forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Co²⁺), enabling applications in luminescent materials .

Physical Properties :

Property TFDMHD 3-Chloro Analog (Predicted) Molecular Weight (g/mol) 196.17 ~196.6 (C₈H₁₁ClO₂) Density (g/mL) 1.13 ~1.2–1.3 Boiling Point 34°C Higher (due to Cl’s polarizability)

5,5-Dimethyl-2,4-hexanedione (DMHD, C₈H₁₂O₂)

- Structural Features : Lacks halogen substituents.

- Keto-Enol Tautomerism: Exists almost entirely in the enol form (100%) with a strong IHB, as methyl groups enhance steric stabilization of the enolate . Comparison with Chloro Analog: The 3-Cl substituent may slightly reduce IHB strength but maintain high enol content due to methyl groups.

Reactivity :

1,1,1,5,5,5-Hexafluoropentane-2,4-dione (hfac, C₅H₂F₆O₂)

- Structural Features : Contains six fluorine atoms, creating a highly electron-deficient β-diketone.

Electronic Effects :

Applications :

Key Research Findings

Spectroscopic Data

- IR Spectroscopy: TFDMHD shows ν(C=O) stretches at ~1700 cm⁻¹ (keto) and ~1600 cm⁻¹ (enol) . The 3-Cl analog is expected to display similar bands but with shifts due to Cl’s inductive effects.

- ¹H NMR: Enolic proton in TFDMHD appears at δ ~15 ppm ; the 3-Cl analog may show upfield shifts due to reduced IHB strength.

Coordination Chemistry

- Lanthanide complexes of TFDMHD (e.g., [Er(tdh)₃(bipy)]) exhibit slow magnetic relaxation, useful in molecular magnets . The 3-Cl analog could modify ligand field splitting, altering magnetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.